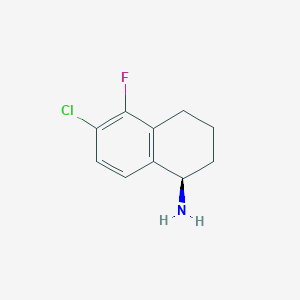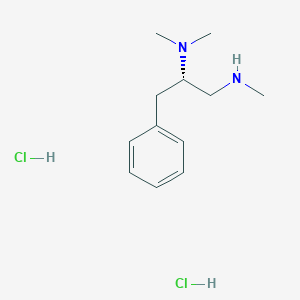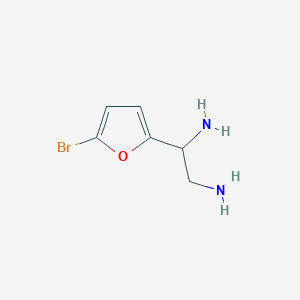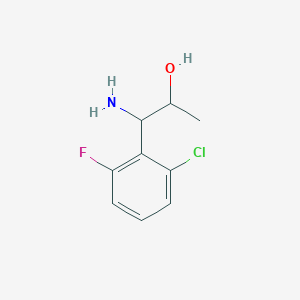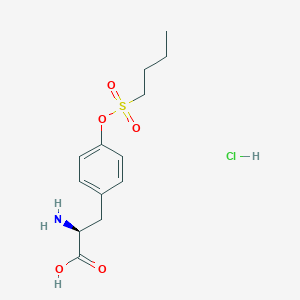
Methyl 2-amino-2-(3,5-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H10F2NO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon of the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,5-difluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Strecker reaction and hydrolysis steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of Methyl 2-nitro-2-(3,5-difluorophenyl)acetate.
Reduction: Formation of Methyl 2-amino-2-(3,5-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(3,5-difluorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated phenyl compounds on biological systems.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-fluorophenyl)acetate
- Methyl 2-amino-2-(2,4-difluorophenyl)acetate
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(3,5-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-difluoro substitution pattern can provide distinct electronic and steric effects compared to other fluorinated derivatives, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 |
InChI Key |
MIFHKOUGNLCIIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



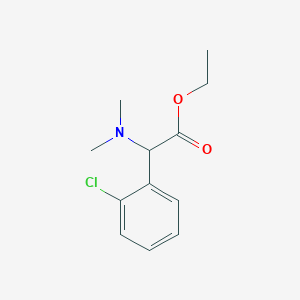
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
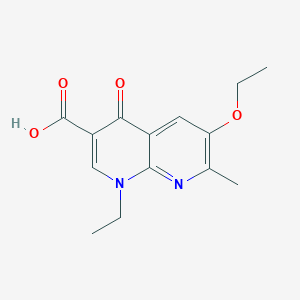
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
